molecular formula C17H26ClN3O3 B1228936 2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone

2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone

Cat. No. B1228936
M. Wt: 355.9 g/mol
InChI Key: CCRQIVPKRVZJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone is an amino acid amide.

Scientific Research Applications

Synthesis and Chemistry

  • Direct Synthesis from Carboxylic Acids

    2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, are treated with 2-amino-2-methyl-1-propanol to produce 2-oxazolines. This method demonstrates a significant application in synthesizing related compounds under mild conditions (Bandgar & Pandit, 2003).

  • Electrochemical and Fluorescence Studies

    A study focused on the synthesis of novel 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes. These compounds exhibit medium to strong fluorescence emission bands and are electroactive, highlighting their potential in electrochemical and fluorescence applications (Verma & Singh, 2015).

Pharmacological Applications

  • Serotonin Receptor Ligands

    New homo and hetero bis-piperazinyl-1-propanone derivatives were discovered as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds demonstrated nanomolar affinity values for the 5-HT7 receptor and no affinity for the 5-HT1A receptor, indicating their significance in serotonin-related pharmacological research (Intagliata et al., 2016).

  • Cognitive Performance Enhancement

    In a study on the effects of novel 5-HT4 receptor ligands, certain compounds reversed cognitive performance decrements induced by atropine. This suggests a role of 5-HT4 receptors in spatial learning and memory, indicating potential therapeutic applications for cognitive dysfunction (Fontana et al., 1997).

Antimicrobial and Antihypertensive Activities

  • Antibacterial Agents

    A study on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents found that certain 1,6,7-trisubstituted compounds, including enoxacin, showed broad and potent in vitro antibacterial activity. This indicates the compound's potential in developing new antibacterial drugs (Matsumoto et al., 1984).

  • Hypotensive Agents

    A series of 1,4,5-trisubstituted pyrazoles, displaying hypotensive properties, were prepared and tested. One specific compound showed detailed anti-hypertensive activity, signifying its potential in hypertension treatment (Arya et al., 1969).

properties

Product Name

2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone

Molecular Formula

C17H26ClN3O3

Molecular Weight

355.9 g/mol

IUPAC Name

2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C17H26ClN3O3/c1-5-20-6-8-21(9-7-20)17(22)12(2)19-14-10-13(18)15(23-3)11-16(14)24-4/h10-12,19H,5-9H2,1-4H3

InChI Key

CCRQIVPKRVZJGE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)NC2=CC(=C(C=C2OC)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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